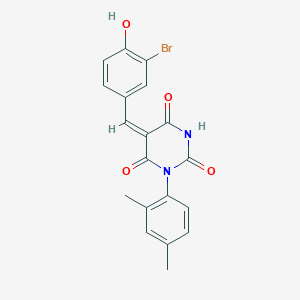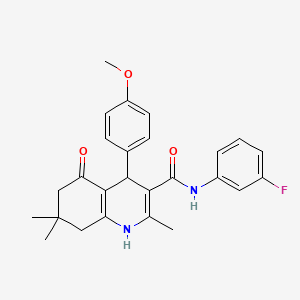![molecular formula C19H17ClO3 B3941889 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B3941889.png)
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one
Overview
Description
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, also known as Clotrimazole, is an antifungal medication that is used to treat various fungal infections. It belongs to the class of drugs known as azoles, which work by inhibiting the growth of fungi. Clotrimazole is available in various forms such as creams, lotions, and powders, and is used to treat infections of the skin, nails, and vagina.
Mechanism of Action
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, which is an essential component of the fungal cell membrane. This leads to the disruption of the fungal cell membrane, resulting in the death of the fungus.
Biochemical and Physiological Effects:
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungi, including Candida albicans and Aspergillus fumigatus. It has also been found to have anti-inflammatory properties and has been shown to reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has several advantages for lab experiments. It is readily available and is relatively inexpensive. It is also easy to use and has a well-established mechanism of action. However, one limitation is that it may not be effective against all types of fungi, and its effectiveness may vary depending on the dose and duration of treatment.
Future Directions
There are several future directions for the research on 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one. One area of interest is its potential use in the treatment of cancer. 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been found to inhibit the growth of cancer cells and has been investigated for its potential use in the treatment of various types of cancer, including breast cancer and prostate cancer.
Another area of interest is its potential use in the treatment of Alzheimer's disease. 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been found to have neuroprotective properties and has been investigated for its potential use in the treatment of Alzheimer's disease.
In conclusion, 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one is an antifungal medication that has been extensively studied for its antifungal properties. It has also been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease. While it has several advantages for lab experiments, it may not be effective against all types of fungi, and its effectiveness may vary depending on the dose and duration of treatment. There are several future directions for research on 7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one, including its potential use in the treatment of cancer and Alzheimer's disease.
Scientific Research Applications
7-[(2-chlorobenzyl)oxy]-4-ethyl-8-methyl-2H-chromen-2-one has been extensively studied for its antifungal properties and has been found to be effective against various fungal infections. It has also been investigated for its potential use in the treatment of other diseases such as cancer and Alzheimer's disease.
properties
IUPAC Name |
7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO3/c1-3-13-10-18(21)23-19-12(2)17(9-8-15(13)19)22-11-14-6-4-5-7-16(14)20/h4-10H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSZPHBQAUDIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2-chlorophenyl)methoxy]-4-ethyl-8-methyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



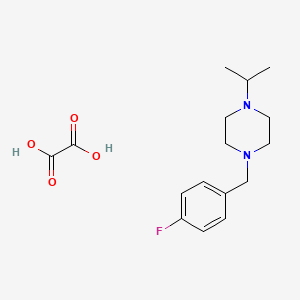
![1-bicyclo[2.2.1]hept-2-yl-4-(2,5-dimethoxybenzyl)piperazine oxalate](/img/structure/B3941838.png)
![4-(2-methoxyphenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3941842.png)
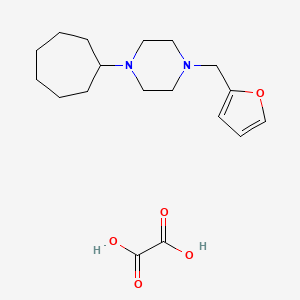
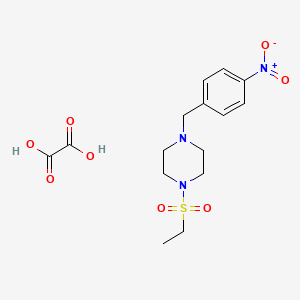
![2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-oxoethyl 4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3941860.png)
![1-[1-(4-butylphenyl)-1H-pyrazol-4-yl]-N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methylmethanamine](/img/structure/B3941874.png)
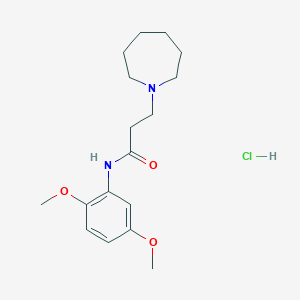

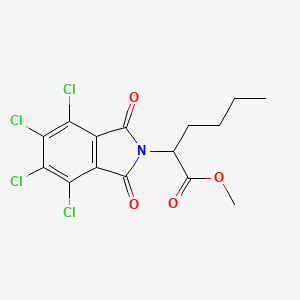
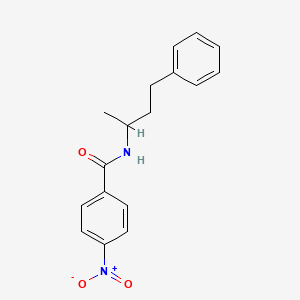
![{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B3941903.png)
